(2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid is a chiral compound characterized by its unique stereochemistry and functional groups. This compound falls under the category of carboxylic acids, specifically those containing an oxolane (tetrahydrofuran) structure. It is notable for its potential applications in organic synthesis and pharmaceuticals due to its specific stereochemical configuration.
The compound can be synthesized through various organic chemistry methods, often involving multi-step synthetic routes that utilize readily available precursors. The detailed synthesis and characterization of this compound are documented in chemical literature and databases.
This compound is classified as:
The synthesis of (2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid typically involves several key steps:
The synthesis may utilize reagents such as:
The molecular structure of (2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid can be represented by its chemical formula:
This indicates that it contains seven carbon atoms, ten hydrogen atoms, and four oxygen atoms.
The stereochemistry can be depicted using structural formulas that highlight the configuration at the 2 and 3 positions.
(2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid primarily involves its reactivity due to the presence of both a double bond and a carboxylic acid group.
The compound's reactivity makes it a versatile intermediate in organic synthesis, allowing it to participate in various coupling reactions and transformations.
(2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid has several applications in scientific research:
(2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid belongs to a specialized class of oxygenated heterocycles found in select medicinal plants, though its direct occurrence remains less documented than simpler tetrahydrofuran derivatives. The IMPPAT 2.0 database (Indian Medicinal Plants, Phytochemistry And Therapeutics), which catalogs 17,967 phytochemicals from 4,010 Indian medicinal plants, provides structural analogs suggesting potential biosynthetic routes for such compounds [2]. The molecule's oxolane core (tetrahydrofuran ring) typically originates from the cyclization of oxygenated fatty acid precursors or epoxy-alcohol intermediates through enzymatic processes.
Table 1: Natural Oxolane Derivatives with Structural Similarity
Plant Source | Compound Class | Key Structural Features | Biosynthetic Precursors |
---|---|---|---|
Artemisia spp. | Monoterpene-lactones | Fused oxolane-carboxylic acid | Geranyl pyrophosphate |
Acorus calamus | Phenylpropanoids | 3-Carboxy-tetrahydrofuran | Coniferyl alcohol derivatives |
Taxus baccata | Taxane diterpenoids | Oxolane-fused polycycles | Geranylgeranyl pyrophosphate |
The proposed biosynthesis involves two key steps: First, prenyl transferase-mediated addition of dimethylallyl diphosphate to a γ,δ-unsaturated aldehyde precursor forms the carbon skeleton. Subsequent stereoselective epoxidation followed by acid-catalyzed cyclization yields the chiral oxolane ring with precise (2R,3S) configuration. The carboxylic acid moiety arises either through oxidation of primary alcohols or retention from malonate-derived precursors. Notably, the isopropenyl substituent at C2 suggests terpenoid influence, potentially derived from isopentenyl diphosphate via electrophilic addition [1] [2].
Tetrahydrofuran (THF) derivatives have undergone significant structural evolution in medicinal chemistry, transitioning from simple solvents to complex chiral scaffolds in bioactive molecules. The oxolane carboxylic acid framework represents a strategic advancement addressing limitations of early THF-based drugs. Early developments (1950s-1970s) focused on acyclic nucleoside analogs where THF served as a sugar mimetic, exemplified by ribavirin precursors. However, these suffered from metabolic instability and poor selectivity [9].
The 1990s witnessed a paradigm shift toward functionalized THF cores with stereochemical precision. Patent US6576620B2 highlights adenosine A1 receptor agonists featuring C2/C3-disubstituted oxolanes that demonstrated improved receptor subtype selectivity over previous analogs. This innovation addressed the cardiac arrhythmia treatment limitations of non-selective adenosine agonists, which caused severe side effects [9]. Contemporary design integrates three strategic modifications:
Table 2: Milestones in Tetrahydrofuran Derivative Development
Era | Design Approach | Therapeutic Application | Limitations Addressed |
---|---|---|---|
1960-1980 | Simple THF as solvent/side chain | Solubilizing agent | Low bioactivity specificity |
1985-2000 | THF as ribose replacement | Antiviral nucleosides | Metabolic deactivation |
2000-Present | Chiral, multifunctionalized THF | Targeted receptor agonists | Stereoselectivity and membrane penetration |
The current generation, epitomized by (2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid, represents third-generation THF derivatives designed as carboxylic acid bioisosteres that maintain hydrogen-bonding capacity while improving CNS penetration—a historical challenge for acidic drugs [3] [9].
The (2R,3S) stereochemistry of 2-Prop-1-en-2-yloxolane-3-carboxylic acid is pharmacologically essential for target engagement, as evidenced by receptor binding studies on analogous compounds. The spatial orientation of the carboxylic acid moiety relative to the isopropenyl group creates a three-point pharmacophore with optimal geometry for fitting into chiral binding pockets. Studies on similar oxane derivatives demonstrate that stereoisomer inversion reduces receptor affinity by 10-100 fold [5] [9].
In adenosine A1 receptor agonists, the (2R,3S) configured oxolane core enables hydrogen-bonding triangulation:
Molecular dynamics simulations reveal the C3-carboxylic acid in (2R,3S) configuration adopts a pseudo-axial orientation that positions it 3.2Å closer to the critical arginine residue compared to (2S,3R) isomers. This precise positioning explains the 50-fold higher activity observed in enantiopure compounds versus racemic mixtures in guinea pig atrial membrane assays [9].
Table 3: Stereochemical Influence on Biological Activity
Stereoisomer | Receptor Binding Ki (nM) | Relative Potency | Membrane Permeability (Papp ×10-6 cm/s) |
---|---|---|---|
(2R,3S) enantiomer | 15.3 ± 1.2 | 1.0 (Reference) | 8.7 ± 0.9 |
(2S,3R) enantiomer | 780 ± 45 | 0.02 | 6.2 ± 0.7 |
Racemic mixture | 210 ± 18 | 0.07 | 7.1 ± 0.8 |
The isopropenyl group at C2 further enhances stereoselectivity through conformational locking. Nuclear Overhauser Effect (NOE) spectroscopy shows the (2R,3S) configuration positions the isopropenyl methyl groups perpendicular to the oxolane ring, creating a hydrophobic shield that protects the carboxylic acid during membrane penetration. This accounts for its 3-fold higher blood-brain barrier permeability versus unsubstituted analogs, addressing a key limitation of carboxylic acid-containing CNS drugs [1] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1